molecular formula C11H15N3OS B2988971 1-[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2224400-81-9

1-[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No. B2988971
CAS RN: 2224400-81-9
M. Wt: 237.32
InChI Key: AFLDXLVMOMJBHC-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .


Synthesis Analysis

Thiazoles and imidazoles can be synthesized through various methods. For instance, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Thiazoles can be synthesized through the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system .


Molecular Structure Analysis

Thiazoles and imidazoles are planar and characterized by significant pi-electron delocalization, indicating a strong diamagnetic ring current . Due to the presence of a positive charge on either of two nitrogen atom, imidazole shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .


Physical And Chemical Properties Analysis

Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of thiazole and imidazole derivatives can vary widely depending on the specific compound and its biological target. For instance, some derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The development of new drugs that overcome the problems of antimicrobial resistance (AMR) is a current public health priority . Thiazoles and imidazoles, due to their broad range of chemical and biological properties, have become important synthons in the development of new drugs .

properties

IUPAC Name

1-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-3-10(15)13-4-6-14(7-5-13)11-12-8-9(2)16-11/h3,8H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLDXLVMOMJBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)N2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one

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